molecular formula C19H15BrClN3O3S B2643980 5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958984-51-5

5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2643980
CAS No.: 958984-51-5
M. Wt: 480.76
InChI Key: LLYGPPQHRHVZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a high-purity synthetic compound intended for research and development purposes. This complex molecule features a benzamide core linked to a substituted thieno[3,4-c]pyrazole system, incorporating bromo and chloro substituents as well as a 4-methoxyphenyl group. Its intricate structure suggests potential as a key intermediate or candidate for investigation in various pharmaceutical and chemical discovery pipelines. Researchers can utilize this compound in areas such as medicinal chemistry for structure-activity relationship (SAR) studies, as a building block for the synthesis of more complex molecules, or in biochemical screening to identify and characterize novel biological targets. The presence of multiple halogen atoms and a fused heterocyclic system may contribute to specific electronic properties and binding affinities, making it a molecule of significant interest for advanced experimental applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. Specific data regarding its solubility, stability, and mechanism of action should be determined by the investigating scientist through appropriate experimental validation.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClN3O3S/c1-27-13-5-3-12(4-6-13)24-18(15-9-28(26)10-17(15)23-24)22-19(25)14-8-11(20)2-7-16(14)21/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYGPPQHRHVZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can lead to the modulation of specific biochemical processes, which may result in therapeutic or toxicological outcomes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related molecules from the literature, focusing on substituent effects, spectral characteristics, and physicochemical properties.

Structural and Functional Group Comparisons
Compound Name & Source Core Structure Key Substituents Molecular Formula
Target Compound Thieno[3,4-c]pyrazole - 5-Bromo-2-chloro benzamide
- 4-Methoxyphenyl (thieno-pyrazole)
C₂₀H₁₄BrClN₃O₃S (hypothetical)
4-Bromo-N-[2-(4-methylphenyl)-...]benzamide () Thieno[3,4-c]pyrazole - 4-Bromo benzamide
- 4-Methylphenyl (thieno-pyrazole)
C₂₀H₁₆BrN₃O₂S
Compound 17 () Pyrazoline-indole-sulfonamide - 4-Bromo-3-(4-chlorophenyl) pyrazole
- Sulfonamide, indole
C₂₅H₂₄BrClN₄O₃S
Compound 6m () Benzoxazole-triazole-thione - 4-Bromophenyl benzoxazole
- 2-Methylphenyl triazole-thione
C₂₂H₁₅BrN₄OS

Key Observations :

  • Substituent Effects :
    • The target’s methoxyphenyl group (electron-donating) likely enhances solubility compared to the methylphenyl group in ’s analog, which is more lipophilic .
    • The 5-bromo-2-chloro substitution on the benzamide may increase steric hindrance and alter electronic properties relative to ’s 4-bromo benzamide.
  • Core Heterocycles: Thieno-pyrazole (target, ) vs. pyrazoline-indole (): The former offers a compact, planar structure conducive to π-π stacking, while the latter’s indole and sulfonamide groups enable hydrogen bonding . Benzoxazole-triazole () lacks the fused thiophene ring but includes a thione group, which may confer redox activity .
Physicochemical and Spectral Data
Property Target Compound Compound Compound 17 () Compound 6m ()
Melting Point (°C) Not reported Not reported 129–130 Not reported
IR Peaks (cm⁻¹) Hypothetical: Not reported 1670 (C=O), 3385 (NH) 1593 (C=N), 1212 (C=S)
1H-NMR Features Expected aromatic signals (δ 6.5–8.5) δ 7.56–8.10 (Ar-H) δ 7.80–8.10 (Ar-H) δ 6.10–8.01 (Ar-H)
Elemental Analysis Hypothetical: C ~52% C: 57.03% (found) C: 52.25% (found) C: 57.03% (found)

Notes:

  • The higher melting point of Compound 18 (160–161°C, ) compared to Compound 17 (129–130°C) may reflect stronger intermolecular interactions from the methoxy group .
  • The absence of sulfonamide or indole moieties in the target compound suggests reduced hydrogen-bonding capacity compared to ’s derivatives.

Biological Activity

5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C16H15BrClN3O2S. It features a thieno[3,4-c]pyrazole core, which is known for various biological activities. The presence of bromine and chlorine atoms suggests potential interactions with biological targets due to their electronegative nature.

Antitumor Activity

Several studies have indicated that compounds containing thieno[3,4-c]pyrazole moieties exhibit antitumor properties. For instance, research has shown that similar derivatives can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways. In a study involving various cell lines, derivatives of thieno[3,4-c]pyrazole were found to reduce cell viability significantly at concentrations as low as 10 µM .

Anti-inflammatory Effects

The compound's structure suggests it may also possess anti-inflammatory properties. Research indicates that thieno[3,4-c]pyrazoles can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This action could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The thieno[3,4-c]pyrazole scaffold is known to interact with specific enzymes involved in cell signaling pathways. For example, it may inhibit kinases that play critical roles in cancer cell proliferation.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in inflammation and immune responses.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to programmed cell death.

Case Studies

Recent case studies involving derivatives of thieno[3,4-c]pyrazoles highlight their effectiveness in preclinical models:

  • Case Study 1 : A derivative demonstrated significant tumor regression in xenograft models at doses of 50 mg/kg when administered bi-weekly for four weeks .
  • Case Study 2 : Another study reported that a related compound reduced inflammation markers in a rat model of arthritis after four weeks of treatment .

Q & A

Q. How to interpret conflicting spectral data (e.g., NMR shifts vs. X-ray crystallography)?

  • X-ray diffraction provides definitive bond lengths and angles but requires high-quality crystals.
  • NMR chemical shifts may vary with solvent or protonation state. Cross-validate using computational tools (e.g., DFT calculations for expected shifts) .

Q. What statistical methods are appropriate for dose-response studies?

  • Nonlinear regression: Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}.
  • ANOVA: Compare efficacy across multiple concentrations or structural analogs .

Comparative and Structure-Activity Relationship (SAR) Studies

Q. How does substitution at the 4-methoxyphenyl position affect bioactivity?

  • Electron-withdrawing groups (e.g., nitro) reduce activity by destabilizing π-π stacking.
  • Bulkier substituents (e.g., tert-butyl) enhance selectivity for hydrophobic binding pockets .

Q. What role does the thienopyrazole ring play compared to pyrazole analogs?

  • The sulfur atom in the thieno ring increases lipophilicity and may improve membrane permeability.
  • Pyrazole analogs lacking sulfur show reduced metabolic stability in hepatic microsome assays .

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